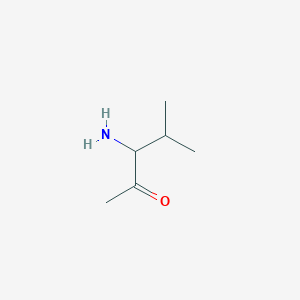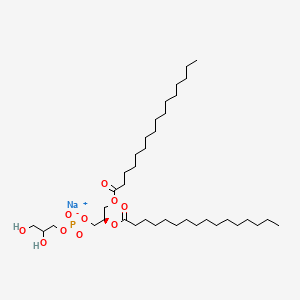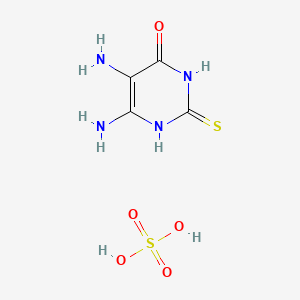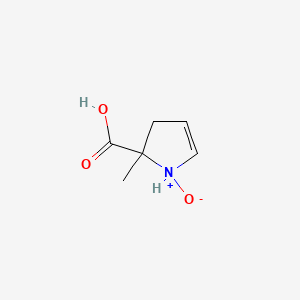
H-Tyr-Pro-Pro-Trp-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Tyr-Pro-Pro-Trp-OH, also known as YPPW, is a peptide that has been studied extensively for its potential therapeutic applications. This peptide has been found to have several biochemical and physiological effects, making it a promising candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of H-Tyr-Pro-Pro-Trp-OH is not fully understood. However, it has been found to bind to the N-terminal domain of the amyloid-β protein, which is involved in the formation of amyloid plaques in Alzheimer's disease. This binding may prevent the formation of amyloid plaques and the subsequent neurodegeneration.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to decrease the aggregation of amyloid-β protein, reduce oxidative stress, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to increase insulin sensitivity and improve glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using H-Tyr-Pro-Pro-Trp-OH in lab experiments is its stability and solubility in aqueous solutions. This compound is also relatively easy to synthesize using SPPS methods. However, one limitation is the high cost of synthesizing this compound, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on H-Tyr-Pro-Pro-Trp-OH. One area of research is the development of this compound-based drug delivery systems for the treatment of neurodegenerative disorders. Another area of research is the investigation of the potential use of this compound as a tool for studying protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
H-Tyr-Pro-Pro-Trp-OH can be synthesized using solid-phase peptide synthesis (SPPS) methods. This involves the stepwise addition of protected amino acids to a growing peptide chain. The final peptide is then cleaved from the resin and deprotected to yield the pure peptide. Several modifications have been made to the original synthesis method to improve the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
H-Tyr-Pro-Pro-Trp-OH has been studied for a variety of scientific research applications. It has been found to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. This compound has also been studied for its potential use as a drug delivery system and as a tool for studying protein-protein interactions.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O6/c31-22(15-18-9-11-20(36)12-10-18)28(38)35-14-4-8-26(35)29(39)34-13-3-7-25(34)27(37)33-24(30(40)41)16-19-17-32-23-6-2-1-5-21(19)23/h1-2,5-6,9-12,17,22,24-26,32,36H,3-4,7-8,13-16,31H2,(H,33,37)(H,40,41)/t22-,24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQROXJBPPLRFJG-GKXKVECMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benzo[d]imidazol-2(3H)-one O-methyl oxime](/img/structure/B571033.png)


![Acetamide,N-[1-(acetyloxy)cyclopentyl]-](/img/structure/B571038.png)

![4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid](/img/structure/B571043.png)
![2-[(2-Chloroisonicotinoyl)amino]butanoic acid](/img/structure/B571044.png)
![2-Amino-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid](/img/structure/B571045.png)

![6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B571048.png)


![2-Methyl-5H-imidazo[4,5-f][1,3]benzothiazole-6-thiol](/img/structure/B571054.png)